4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol
Description
4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol (CAS 2409158-77-4) is a biphenyl derivative featuring a phenolic hydroxyl group at the 4-position and a terminal oct-1-yn-1-yl substituent at the 4'-position. Its molecular formula is C₂₀H₂₂O, with a molecular weight of 278.4 g/mol . The compound exists as a yellow to off-white solid with a melting point range of 124–128°C and requires storage under cold (2–8°C), dry, and dark conditions to maintain stability .
Properties
Molecular Formula |
C20H22O |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-(4-oct-1-ynylphenyl)phenol |
InChI |
InChI=1S/C20H22O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16,21H,2-6H2,1H3 |
InChI Key |
YKUIPFIGXGWVCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling: The Cornerstone Methodology
Reaction Overview
The Sonogashira cross-coupling between 4'-halo-[1,1'-biphenyl]-4-ol (X = Br, I) and oct-1-yne remains the most direct route. This method leverages Pd(0)/Pd(II) catalysis to form the C(sp²)–C(sp) bond, typically requiring a copper(I) co-catalyst and a base to deprotonate the terminal alkyne.
Representative Protocol
- Substrates : 4'-Iodo-[1,1'-biphenyl]-4-ol (1.0 equiv), oct-1-yne (1.5 equiv)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : 1,10-Phenanthroline (10 mol%)
- Base : KF (2.0 equiv)
- Additive : Zn powder (1.2 equiv)
- Solvent : DMAc (0.25 M)
- Conditions : 60°C, 48 h under N₂.
- Yield : 72–85% (GC-MS).
Mechanistic Insights
- Oxidative Addition : Pd(0) inserts into the C–I bond of the biphenyl substrate.
- Transmetallation : Copper acetylide (formed from oct-1-yne and CuI) transfers the alkyne to Pd.
- Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).
Key Challenge : The phenolic –OH group may deprotonate the alkyne, necessitating protective strategies (e.g., silyl ethers).
Decarbonylative Sonogashira Coupling
Alternative Substrate Strategy
Recent advances enable the use of 4'-carboxy-[1,1'-biphenyl]-4-ol as a substrate, bypassing halides. The carboxylic acid is activated in situ via mixed anhydride formation (e.g., with pivalic anhydride), followed by Pd-catalyzed decarbonylation and coupling.
Optimized Conditions
- Substrate : 4'-(Pivaloyloxycarbonyl)-[1,1'-biphenyl]-4-ol
- Catalyst : Pd(OAc)₂ (5 mol%)/Xantphos (10 mol%)
- Activator : Piv₂O (1.5 equiv), DMAP (1.5 equiv)
- Solvent : Dioxane (0.25 M)
- Temperature : 160°C, 15 h.
- Yield : 68% (isolated).
Advantage : Avoids halogenated intermediates, enhancing atom economy.
Limitation : High temperatures may degrade sensitive substrates.
Protective-Group-Assisted Synthesis
Hydroxyl Protection and Deprotection
To mitigate interference from the phenolic –OH group, temporary protection (e.g., as a tert-butyldimethylsilyl (TBS) ether ) is employed:
Protection :
Sonogashira Coupling :
Deprotection :
Trade-off : Additional steps increase synthesis time but improve regioselectivity.
Copper-Free Sonogashira Variants
Mitigating Homocoupling Side Reactions
Copper-free systems eliminate Glaser-type alkyne dimerization, enhancing selectivity. A Pd nanoparticle (NP)-catalyzed protocol achieves this under mild conditions:
- Catalyst : Pd NPs (0.5 mol%) stabilized on TiO₂
- Base : DABCO (2.0 equiv)
- Solvent : THF/H₂O (1:1), rt, 18 h.
- Yield : 91%.
Mechanistic Divergence :
Comparative Analysis of Methodologies
| Method | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Classic Sonogashira | Pd(PPh₃)₄/CuI | 60 | 48 | 85 | High reliability |
| Decarbonylative | Pd(OAc)₂/Xantphos | 160 | 15 | 68 | Halogen-free |
| Protected Hydroxyl | PdCl₂(PPh₃)₂/CuI | 60 | 24 | 89 | Avoids side reactions |
| Copper-Free | Pd NPs/TiO₂ | 25 | 18 | 91 | Room-temperature, no alkyne dimer |
Troubleshooting and Optimization
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Halogenation using Br2 (Bromine) or nitration using HNO3 (Nitric acid) and H2SO4 (Sulfuric acid).
Major Products Formed
Oxidation: Formation of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-one.
Reduction: Formation of 4’-(Oct-1-en-1-yl)-[1,1’-biphenyl]-4-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Electronic Properties: The nitro () and methylsulfonyl () groups are strong electron-withdrawing substituents, reducing electron density on the biphenyl ring and increasing the acidity of the phenolic hydroxyl group. In contrast, the oct-1-yn-1-yl group () exhibits moderate electron-withdrawing character due to sp-hybridized carbon atoms, while octyloxy () is electron-donating via resonance. Alkyl groups (e.g., isopropyl in ) are electron-donating, enhancing hydrophobicity (LogP = 4.77) compared to the alkyne-containing compound.
Thermal and Physical Properties :
- The bromo-substituted derivative () has a higher melting point (164–166°C ) than the target compound, likely due to stronger intermolecular halogen bonding.
- The octyloxy analog () is liquid crystalline, whereas the rigid alkyne in 4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol may favor crystalline packing, as reflected in its defined melting range.
Reactivity and Applications :
- The terminal alkyne in 4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in ether- or alkyl-substituted analogs .
- Halogenated derivatives (e.g., bromo in ) are intermediates in Suzuki-Miyaura cross-coupling reactions, whereas nitro groups () are precursors for amine functionalities via reduction.
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